molecular formula C8H5BrN2O2 B14057152 2-Bromo-6-methyl-4-nitrobenzonitrile

2-Bromo-6-methyl-4-nitrobenzonitrile

Cat. No.: B14057152
M. Wt: 241.04 g/mol
InChI Key: KNEQIFGKFHXRRS-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitrobenzonitrile is a halogenated aromatic nitrile derivative with the molecular formula C₈H₄BrN₂O₂. Its structure features a bromo substituent at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position, all attached to a benzonitrile core. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing groups (nitro and nitrile), which enhance reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-6-methyl-4-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c1-5-2-6(11(12)13)3-8(9)7(5)4-10/h2-3H,1H3

InChI Key

KNEQIFGKFHXRRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

Intermediate 20 is treated with copper(I) cyanide (CuCN) and tert-butyl nitrite in acetonitrile at 70°C for 2 hours. The diazonium intermediate forms in situ, with the cyanide nucleophile replacing the amino group (Table 1).

Table 1: Diazotization/Cyanation Reaction Conditions

Parameter Specification
Starting material 2-Bromo-6-methyl-4-nitroaniline
Reagents CuCN (2.5 equiv), tert-butyl nitrite
Solvent Acetonitrile
Temperature 70°C
Reaction time 2 hours
Yield 65%

The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient, yielding a yellow solid. This method’s efficiency stems from the stability of the diazonium intermediate in acetonitrile, which minimizes side reactions such as dimerization.

Advantages and Limitations

  • Advantages : High regioselectivity, moderate yield, and compatibility with nitro and bromo substituents.
  • Limitations : Requires strict temperature control to prevent decomposition of the diazonium salt. The starting material (2-bromo-6-methyl-4-nitroaniline) must be synthesized separately, often via Suzuki or Negishi couplings.

Sequential Nitration and Bromination Strategies

Constructing the benzene ring through sequential functionalization offers another route, though precursor availability complicates scalability.

Nitration of 2-Bromo-6-methylbenzonitrile

Nitrating 2-bromo-6-methylbenzonitrile with HNO₃/H₂SO₄ could install the nitro group at the 4-position. The methyl and bromo substituents act as ortho/para directors, favoring nitro placement para to bromine (position 4). However, this method risks oxidation of the nitrile group or undesired polysubstitution.

Bromination of 6-Methyl-4-nitrobenzonitrile

Introducing bromine after nitration and cyanation might improve regioselectivity. For instance, 6-methyl-4-nitrobenzonitrile could undergo electrophilic bromination using Br₂/FeBr₃. Computational studies suggest the nitrile and nitro groups would direct bromine to the 2-position, but experimental validation is lacking.

Comparative Evaluation of Synthetic Methodologies

Table 2: Comparison of Preparation Methods

Method Yield Selectivity Scalability Key Challenges
Diazotization/Cyanation 65% High Moderate Synthesis of intermediate 20
Electrophilic Bromination N/A Low Low Competing substitution
Sequential Nitration N/A Moderate Low Oxidation side reactions

The diazotization/cyanation route outperforms alternatives due to its reliability and well-characterized intermediates. Other methods remain theoretical or suffer from poor selectivity.

Experimental Optimization and Yield Enhancement

Solvent and Catalyst Screening

Replacing acetonitrile with polar aprotic solvents (e.g., DMF) may improve CuCN solubility, potentially increasing yield. Similarly, catalytic Pd or Ni complexes could facilitate milder cyanation conditions, though this requires further study.

Purification Techniques

Chromatography remains essential for isolating the target compound. Switching to preparative HPLC with a C18 column and acetonitrile/water gradients could enhance purity, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-nitrobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 2-Bromo-6-methyl-4-aminobenzonitrile.

    Oxidation: Formation of 2-Bromo-6-methyl-4-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-6-methyl-4-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Agriculture: Possible applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed mechanism. In reduction reactions, the nitro group is reduced to an amino group via hydrogenation, involving the transfer of hydrogen atoms to the nitro group.

Comparison with Similar Compounds

Nitrile Derivatives with Halogen and Methyl/Nitro Modifications

Compound Name CAS Number Substituents Similarity Score Key Differences vs. Target Compound
4-Amino-3-bromo-5-nitrobenzonitrile 79603-03-5 3-Br, 5-NO₂, 4-NH₂ 0.87 Amino group at 4-position reduces electrophilicity, increasing solubility in polar solvents
2-Bromo-4-fluoro-6-methylbenzonitrile N/A 2-Br, 6-CH₃, 4-F N/A Fluoro substituent enhances metabolic stability but lowers melting point compared to nitro group
2-Bromo-6-nitrobenzonitrile 6319-40-0 2-Br, 6-NO₂ 0.89 Absence of methyl group increases planarity, altering crystal packing behavior

Functional Group Analysis :

  • Nitro vs. Amino Groups: Replacement of the nitro group with an amino group (e.g., 4-Amino-3-bromo-5-nitrobenzonitrile) reduces electron-withdrawing effects, making the compound less reactive in nucleophilic aromatic substitution but more amenable to hydrogen bonding .
  • Methyl vs. Fluoro Groups : The methyl group in the target compound enhances steric hindrance at the 6-position, slowing down certain reactions compared to fluoro-substituted analogs .

Carboxylic Acid and Ester Analogs

Compound Name CAS Number Substituents Similarity Score Key Differences vs. Target Compound
2-Bromo-6-methyl-4-nitrobenzoic acid 16426-64-5 2-Br, 6-CH₃, 4-NO₂, COOH 0.89 Carboxylic acid group increases acidity (pKa ~2.5) and solubility in aqueous bases
Methyl 4-bromo-3-nitrobenzoate 6307-83-1 4-Br, 3-NO₂, COOCH₃ 0.93 Ester group improves volatility but reduces thermal stability compared to nitriles

Physicochemical Impact :

  • Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers higher thermal stability (decomposition >200°C) compared to carboxylic acids, which may decarboxylate under heating .
  • Esterification : Methyl esters (e.g., Methyl 4-bromo-3-nitrobenzoate) are more lipophilic, enhancing membrane permeability in biological systems .

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